3,4-Dimethyl-3'-morpholinomethyl benzophenone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-7-19(12-16(15)2)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHESXSDJDPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643090 | |
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-74-7 | |
| Record name | Methanone, (3,4-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation to Form the Benzophenone Core
- Reactants : 3,4-dimethylbenzoyl chloride and a suitable aromatic substrate.
- Catalyst : Lewis acid catalysts such as aluminum chloride (AlCl3) are commonly employed.
- Solvent : Non-protic solvents like dichloromethane or toluene.
- Conditions : The reaction is typically carried out at controlled temperatures ranging from 0°C to room temperature to avoid over-acylation or decomposition.
- Mechanism : The acyl chloride reacts with the aromatic ring via electrophilic aromatic substitution, forming the benzophenone intermediate.
Morpholinomethylation
- Reactants : The benzophenone intermediate, morpholine, and formaldehyde.
- Catalyst/Conditions : Acidic conditions facilitate the formation of the morpholinomethyl substituent. The reaction often proceeds under mild acidic catalysis, sometimes using hydrochloric acid or other acid catalysts.
- Solvent : Polar solvents such as dichloromethane or tetrahydrofuran (THF) are used.
- Temperature : Typically maintained at low temperatures (0–5°C) to improve selectivity and yield.
- Procedure : The benzophenone intermediate is reacted with formaldehyde and morpholine, leading to the substitution of a morpholinomethyl group at the 3' position.
Purification
- The crude product is extracted using organic solvents such as dichloromethane.
- Drying agents like anhydrous sodium sulfate are used to remove residual water.
- Purification is achieved by column chromatography or recrystallization, often using solvent mixtures such as ethyl acetate and petroleum ether.
- Final product purity is confirmed by techniques such as HPLC, with reported purities reaching above 99%.
- Scale-up Considerations : Industrial production employs larger reactors with precise temperature and stirring controls.
- Continuous Flow Reactors : These are used to enhance reaction control, improve yields, and reduce reaction times.
- Catalyst Loading : Optimized to minimize catalyst use while maintaining high efficiency.
- Waste Management : Processes are designed to minimize toxic by-products, using greener solvents and catalysts where possible.
- Purification Techniques : Industrial purification may include distillation and recrystallization in addition to chromatography.
| Step | Reactants | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,4-dimethylbenzoyl chloride + aromatic substrate | AlCl3, Lewis acid catalysis | Dichloromethane, toluene | 0–25°C | 50–60 | Requires anhydrous environment |
| Morpholinomethylation | Benzophenone intermediate + morpholine + formaldehyde | Acid catalyst (e.g., HCl) | Dichloromethane, THF | 0–5°C | 70–85 | Controlled addition to avoid side reactions |
| Purification | Crude product | Column chromatography, recrystallization | Ethyl acetate/petroleum ether | Ambient | >99 purity | Confirmed by HPLC |
- Mild reaction conditions and low catalyst loading have been shown to improve product yield and purity while reducing toxic waste compared to classical Friedel-Crafts methods.
- The use of halogenated solvents and Lewis acid catalysts remains standard, but greener alternatives are under investigation.
- Continuous flow methodologies enable better temperature and reaction time control, resulting in higher throughput and reproducibility.
- Morpholinomethylation under acidic conditions proceeds efficiently with formaldehyde as the methylene source, and morpholine as the nucleophile, with minimal side products.
The preparation of 3,4-Dimethyl-3'-morpholinomethyl benzophenone is effectively achieved through a two-step synthetic route involving Friedel-Crafts acylation followed by morpholinomethylation. Optimization of reaction parameters, including catalyst choice, solvent, temperature, and purification methods, is critical for achieving high yield and purity. Industrial scale-up benefits from continuous flow technology and environmentally considerate process design. The compound's synthesis is well-documented with reliable protocols that ensure reproducibility and scalability.
Chemical Reactions Analysis
3,4-Dimethyl-3’-morpholinomethyl benz
Biological Activity
3,4-Dimethyl-3'-morpholinomethyl benzophenone is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the benzophenone family, characterized by a benzene ring connected to a carbonyl group. The presence of the morpholinomethyl group enhances its interaction with biological targets, potentially influencing its biological activities.
The mechanism of action for this compound involves interactions with cellular membranes and proteins. The morpholinomethyl moiety is believed to facilitate the compound's penetration into cells, allowing it to exert its biological effects through various molecular pathways. Ongoing research aims to elucidate specific molecular targets involved in these pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The anticancer potential of this compound has garnered considerable attention. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 10.2 | |
| SW480 | 8.5 |
These results suggest that this compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : A metabolomic analysis of MCF-7 cells exposed to this compound revealed alterations in metabolites associated with oxidative stress and cell proliferation pathways. The study highlighted significant changes in gene expression related to cell division and genotoxicity pathways .
- Network Pharmacology Analysis : Another investigation utilized network pharmacology to identify key genes affected by the compound, including AKT1 and CASP3, which are crucial in cancer signaling pathways .
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies have indicated that at certain concentrations, the compound may exhibit cytotoxic effects on non-cancerous cells. Therefore, dose optimization is critical for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Fluorinated Analogues
- 3,4-Difluoro-4'-morpholinomethyl benzophenone (CAS 898770-67-7, C₁₈H₁₇F₂NO₂): Replaces methyl groups with fluorine atoms at the 3- and 4-positions. Fluorination enhances metabolic stability and electron-withdrawing effects, making this compound suitable for pharmaceutical applications (e.g., enzyme inhibition) .
Heterocyclic Modifications
- 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone (CAS 898763-13-8, C₁₈H₂₁NOS): Replaces the morpholine oxygen with sulfur (thiomorpholine). This increases lipophilicity (logP ~3.2 vs. ~2.8 for the morpholine variant) and may influence bioavailability .
- 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-42-5): Substitutes morpholine with a dioxolane ring, enhancing solubility in polar solvents but reducing thermal stability .
Simplified Derivatives
- 3,4'-Dimethylbenzophenone (CAS 13152-94-8, C₁₅H₁₄O): Lacks the morpholinomethyl group, resulting in lower molecular weight (210.28 g/mol) and reduced polarity. Primarily used as a UV stabilizer in polymers .
- 3,4-Dihydroxybenzophenone (CAS 10425-11-3, C₁₃H₁₀O₃): Features hydroxyl groups instead of methyl/morpholine substituents, enabling hydrogen bonding and chelation (e.g., in metal-catalyzed reactions) .
Physicochemical Properties
<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Experimental data from suppliers .
Application-Specific Performance
- Agrochemicals: 3,4-Dimethyl-3'-morpholinomethyl benzophenone is favored for its balanced hydrophobicity, enabling penetration into plant tissues.
- Pharmaceuticals : The 3,5-difluoro variant shows superior inhibitory activity against kinases (IC₅₀ ~50 nM) compared to the methylated parent compound (IC₅₀ >1 µM), attributed to fluorine’s electronegativity enhancing target binding .
- Polymer Science : Thiomorpholine derivatives demonstrate higher compatibility with hydrophobic polymers (e.g., polyethylene) than morpholine-based compounds, reducing phase separation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dimethyl-3'-morpholinomethyl benzophenone derivatives, and how can reaction efficiency be optimized?
- Methodology : Key steps involve Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the morpholinomethyl group. For example, analogous compounds (e.g., benzophenone derivatives with morpholine substituents) have been synthesized via alkylation of benzophenone precursors with morpholine derivatives in polar aprotic solvents like DMF, followed by purification via column chromatography . Reaction efficiency depends on stoichiometric ratios, solvent choice, and catalytic conditions (e.g., Lewis acids for Friedel-Crafts). Kinetic studies using GLC with internal standards (e.g., biphenyl) can monitor conversion rates .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Single-crystal X-ray diffraction (as in ) resolves molecular geometry, while FT-IR and UV-Vis spectroscopy probe electronic transitions (e.g., C=O stretching vibrations at ~1650 cm⁻¹ ). Solvatochromic shifts in UV-Vis spectra reveal solvent-solute interactions, particularly in halogenated solvents where strong C=O···solvent interactions occur . Computational methods (DFT/6-311G) validate experimental vibrational frequencies and predict electronic distributions .
Q. What analytical techniques are suitable for quantifying reaction yields of this compound in complex mixtures?
- Methodology : Gas-liquid chromatography (GLC) with biphenyl as an internal standard provides precise quantification of benzophenone derivatives, achieving detection limits <10 mg/kg . For polar intermediates, HPLC with UV detection or LC-MS is preferred. Derivatization (e.g., silylation) enhances volatility for GC-MS analysis .
Advanced Research Questions
Q. How do solvent-solute interactions influence the spectroscopic properties of this compound, and what mechanistic insights can be derived?
- Methodology : Solvatochromism studies in alcohols and halogenated solvents reveal solvent-induced shifts in ν(C=O) bands. For example, halogenated solvents stabilize carbonyl groups via rapid halogen bonding, leading to split ν(C=O) peaks in IR spectra, whereas alcohols show broader bands due to slower hydrogen-bond exchange . Time-resolved fluorescence quenching or molecular dynamics simulations can model solvent reorganization dynamics .
Q. What are the challenges in reconciling discrepancies between computational predictions (DFT) and experimental spectroscopic data for this compound?
- Methodology : Discrepancies arise from approximations in solvent effect modeling. For instance, DFT/6-311G calculations predict ν(C=O) at 1650 cm⁻¹, but experimental IR may show shifts due to solvent polarity or crystal packing . Hybrid QM/MM approaches or implicit solvent models (e.g., COSMO) improve accuracy . Validate computational models using single-crystal XRD data to account for intermolecular interactions .
Q. How can researchers design experiments to resolve conflicting conversion rates reported in trialkylaluminum-benzophenone reactions (e.g., 62% vs. 66% yields under similar conditions)?
- Methodology : Contradictions may stem from trace moisture or oxygen contamination in trialkylaluminum reactions. Rigorous solvent drying (e.g., molecular sieves) and inert-atmosphere techniques (glovebox) are critical. Replicate experiments with controlled Al:benzophenone ratios (e.g., 1:2 vs. 1:1) and analyze via GLC/UV spectroscopy to identify kinetic vs. thermodynamic product dominance .
Q. What role does the morpholinomethyl group play in modulating the photophysical properties of benzophenone derivatives for materials science applications?
- Methodology : The morpholinomethyl group enhances solubility and stabilizes charge-transfer states. Compare fluorescence quantum yields and triplet-state lifetimes of derivatives with/without morpholine substituents. For example, benzophenone-based delayed fluorescence materials exhibit enhanced emission when paired with electron-rich morpholine groups . Time-dependent DFT (TD-DFT) can map excited-state transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
